molecular formula C10H11ClO2 B7861670 3-(3-Chlorophenyl)oxolan-3-ol

3-(3-Chlorophenyl)oxolan-3-ol

Cat. No.: B7861670
M. Wt: 198.64 g/mol
InChI Key: RZWGTKFFZHIILW-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)oxolan-3-ol is a high-purity chemical compound offered for research and development purposes. This molecule features a tetrahydrofuran (oxolane) ring substituted at the 3-position with both a hydroxy group and a 3-chlorophenyl ring, making it a versatile chiral building block and intermediate in organic synthesis . Researchers utilize such structural motifs in the exploration of new pharmacologically active molecules . The chlorophenyl group is a common feature in compounds with various biological activities, while the oxolane (tetrahydrofuran) ring is a privileged structure found in many natural products and pharmaceuticals . This combination makes this compound a valuable scaffold for medicinal chemistry programs, particularly in the synthesis of potential receptor ligands and enzyme inhibitors. As a key intermediate, it can be used in electrophilic aromatic substitution reactions to further functionalize the aromatic ring, or the alcohol group can be modified to create ester or ether derivatives for structure-activity relationship (SAR) studies . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10/h1-3,6,12H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWGTKFFZHIILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Oxolane Tetrahydrofuran Core Structures in Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements within their ring structure, form the backbone of a vast array of natural products, pharmaceuticals, and advanced materials. numberanalytics.comwikipedia.orgblogspot.comrroij.com Among these, the oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered saturated heterocycle containing one oxygen atom. msu.edu This structural motif is particularly noteworthy for several reasons:

Versatile Chemical Scaffold: As a saturated ether, the oxolane ring is relatively stable but can be functionalized through various chemical reactions. msu.edu Its non-planar, flexible nature allows it to act as a scaffold, presenting appended functional groups in specific three-dimensional orientations. This is crucial for designing molecules that can precisely interact with biological targets like enzymes and receptors.

Intermediate for Synthesis: The THF core is a valuable building block in organic synthesis. For instance, 3-hydroxytetrahydrofuran (B147095) is a known intermediate in the synthesis of antiviral drugs, including the AIDS medications amprenavir (B1666020) and fosamprenavir. wikipedia.org This highlights the utility of functionalized oxolanes in constructing more complex and pharmaceutically relevant molecules.

The chemical reactivity of saturated heterocycles like tetrahydrofuran is comparable to their acyclic counterparts, such as acyclic ethers, but their cyclic nature imparts a modified steric profile. wikipedia.orgrroij.com This combination of stability and conformational definition makes the oxolane ring a desirable component in the design of new chemical entities.

Role of Halogenated Aromatic Moieties in Advanced Molecular Design

The incorporation of halogen atoms, such as chlorine, into aromatic rings is a powerful and widely used strategy in modern molecular design, particularly in medicinal chemistry and materials science. researchgate.netuni-muenchen.de The presence of a halogenated phenyl group, like the 3-chlorophenyl moiety in the target compound, can profoundly influence a molecule's properties:

Modulation of Physicochemical Properties: Halogens, being more electronegative than carbon, introduce a dipole moment and can alter the electronic distribution of the aromatic ring. The presence of a chlorine atom increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes. nih.gov

Participation in Halogen Bonding: A key aspect of halogenated compounds is their ability to form halogen bonds. This is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govscience.gov The strength of this bond is tunable (I > Br > Cl), offering a sophisticated tool for designing molecules with high affinity and selectivity for specific biological targets, such as proteins. nih.gov

Synthetic Handles: Aryl halides are versatile precursors in a variety of chemical transformations, most notably in cross-coupling reactions. researchgate.net A chlorine atom on a phenyl ring can serve as a "handle" for further molecular elaboration, allowing for the construction of more complex structures.

The strategic placement of a halogen on an aromatic ring can therefore be used to fine-tune the electronic, steric, and binding properties of a molecule, making it a crucial element in the design of functional molecules for diverse applications, from pharmaceuticals to organic semiconductors. researchgate.netsolubilityofthings.com

Overview of 3 3 Chlorophenyl Oxolan 3 Ol As a Target Structure for Academic Investigation

Strategies for Oxolane Ring Construction

The formation of the oxolane (tetrahydrofuran) ring is a foundational step in the synthesis. The tetrahydrofuran (B95107) motif is prevalent in many biologically active natural products, leading to the development of numerous synthetic methods for its construction. chemistryviews.orguwo.ca

The construction of the tetrahydrofuran (THF) ring can be accomplished through several cyclization strategies, primarily involving the intramolecular reaction of a linear precursor. These reactions are designed to be efficient and regioselective, favoring the formation of the five-membered ring.

One prominent method is the oxidative cyclization of unsaturated alcohols. nih.gov For instance, the Mukaiyama aerobic oxidative cyclization is an effective tool for synthesizing substituted THFs under mild conditions, using molecular oxygen as the stoichiometric oxidant. uwo.ca This method often proceeds with high diastereoselectivity. uwo.ca Another approach involves iodine-catalyzed cyclization of alcohols through C-H activation, which presents a metal-free pathway to THF derivatives. chemistryviews.org This reaction is operationally simple and uses economically and ecologically favorable iodine reagents. chemistryviews.org

Other significant methods include:

Intramolecular Hydroalkoxylation: This involves the addition of an alcohol moiety across a carbon-carbon double or triple bond within the same molecule, often catalyzed by transition metals like platinum or palladium. organic-chemistry.org

Radical Cyclization: These reactions proceed through a radical intermediate to form the ring structure and have been widely used in the synthesis of complex molecules. numberanalytics.com

Ionic Cyclization: Typically carried out under acidic or basic conditions, this method involves the reaction of an internal nucleophile (like a hydroxyl group) with an electrophilic center to close the ring. numberanalytics.com The acid-catalyzed dehydration of 1,4-butanediol (B3395766) is a major industrial process for producing unsubstituted THF. wikipedia.org

Catalytic Hydrogenation: The reduction of furan (B31954) or its derivatives using catalysts like palladium or Raney nickel is another viable route to the saturated THF ring system. wikipedia.orgorgsyn.org

Cyclization MethodDescriptionTypical Catalysts/ReagentsKey Features
Mukaiyama Oxidative CyclizationAerobic oxidative cyclization of unsaturated pentenol derivatives. uwo.caCobalt complexes (e.g., Co(nmp)₂)Mild conditions, uses O₂ as oxidant, good trans diastereoselectivity. uwo.ca
Iodine-Catalyzed C-H ActivationMetal-free cyclization of alcohols. chemistryviews.orgI₂, PhI(mCBA)₂High regioselectivity for 5-membered rings, operationally simple. chemistryviews.org
Intramolecular HydroalkoxylationAddition of an alcohol to an unsaturated bond. organic-chemistry.orgPlatinum, Palladium, Gold catalystsTolerates various functional groups. organic-chemistry.org
Radical CyclizationFormation of the ring via a radical intermediate. numberanalytics.comNiCl₂/Pybox complex, Zinc powderEfficient for carbo- and heterocycles. organic-chemistry.org
Acid-Catalyzed DehydrationCyclization of a diol by eliminating water. wikipedia.orgStrong acidsCommon industrial method for unsubstituted THF. wikipedia.org

Achieving the correct stereochemistry is critical, particularly at the C3 position bearing the hydroxyl group. Stereoselective synthesis aims to control the spatial arrangement of atoms, leading to a specific enantiomer or diastereomer.

Asymmetric catalysis is a powerful tool for inducing stereoselectivity. For example, chiral catalysts can be employed in cyclization reactions to ensure the formation of the oxolane ring with a high enantiomeric excess. The stereochemical outcome of oxidative cyclizations can be controlled by either steric or stereoelectronic factors, depending on the substrate and catalyst used. nih.gov For instance, cyclizations triggered by the oxidation of a ketene (B1206846) dithioacetal can lead to high levels of stereoselectivity due to steric factors. nih.gov

Other stereoselective strategies include:

Substrate-Controlled Synthesis: Starting with a chiral precursor, such as an enantiomerically pure diol, ensures that the stereochemistry is set from the beginning and maintained throughout the reaction sequence.

Lewis Acid-Catalyzed Annulations: The use of Lewis acids like Sn(OTf)₂ or Hf(OTf)₄ can catalyze [3+2] annulation reactions to form highly substituted tetrahydrofurans with excellent diastereoselectivity. organic-chemistry.org Depending on the conditions, different diastereomers can be selectively produced. nih.gov

Enantioselective Cycloetherification: Bifunctional organocatalysts, such as those based on cinchona alkaloids, can facilitate the asymmetric cycloetherification of hydroxy-unsaturated ketones to provide tetrahydrofuran rings with excellent enantioselectivities. organic-chemistry.org

Introduction of the 3-Chlorophenyl Moiety

The introduction of the 3-chlorophenyl group is a pivotal step that defines the final compound. This can be achieved either by forming the C-C bond with a pre-chlorinated aromatic ring or by chlorinating a phenyl-substituted intermediate.

The most direct method for creating the tertiary alcohol at the C3 position is through the addition of an organometallic reagent to a ketone precursor, specifically oxolan-3-one (also known as tetrahydrofuran-3-one).

The Grignard reaction is exceptionally well-suited for this transformation. numberanalytics.com It involves the nucleophilic addition of an organomagnesium halide to a carbonyl group. organic-chemistry.org To synthesize this compound, a Grignard reagent, 3-chlorophenylmagnesium bromide, is reacted with oxolan-3-one. This single step forms the crucial carbon-carbon bond at the C3 position and simultaneously generates the tertiary alcohol. libretexts.orgmasterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran. libretexts.org

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. organic-chemistry.org Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. chemistrysteps.com

There are two main strategies for introducing the chlorine atom onto the phenyl ring in the meta position.

The most straightforward and common approach is to use a starting material that is already chlorinated. For the Grignard reaction described above, the reagent 3-chlorophenylmagnesium bromide would be prepared from 1-bromo-3-chlorobenzene . This ensures that the chlorine atom is unambiguously positioned at the desired meta position of the final product.

Alternatively, one could envision a strategy involving the chlorination of a 3-phenyloxolan-3-ol intermediate. However, this presents a significant regioselectivity challenge. Standard electrophilic aromatic halogenation of a phenol-like system (the tertiary alcohol might have some similar activating properties) typically yields a mixture of ortho and para isomers due to electronic effects. wikipedia.orgepa.gov Achieving meta-chlorination would require specialized methods. Modern organic synthesis has developed catalytic systems to control the regioselectivity of C-H halogenation. nsf.gov

Chlorination StrategyReagents/CatalystsSelectivityComments
Pre-functionalized Precursor1-bromo-3-chlorobenzene -> Grignard reagentExclusively metaMost direct and synthetically efficient route.
Palladium-Catalyzed C-H ChlorinationPd(OAc)₂, N-Chlorosuccinimide (NCS)Ortho-selective (directing group dependent)Requires a directing group for high regioselectivity. rsc.org
Lewis Base CatalysisSelenoether or thiourea (B124793) catalysts, NCSOrtho-selective for phenols/anilinesRelies on H-bonding between substrate and catalyst. nsf.govresearchgate.net
Electrophilic ChlorinationCl₂, Lewis Acid (e.g., FeCl₃, AlCl₃)Ortho/Para mixtureClassical method, lacks regiocontrol for this target. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing.

Key green chemistry principles relevant to this synthesis include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. nih.gov For the oxolane ring formation, methods employing catalytic amounts of iodine chemistryviews.org or transition metals uwo.caorganic-chemistry.org are greener than reactions requiring stoichiometric amounts of heavy metals or harsh oxidizing agents. chemistryviews.org Catalysts increase efficiency, reduce waste, and allow for milder reaction conditions.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net The Grignard reaction (C-C bond formation) is a good example of a high atom economy reaction, as it is an addition reaction where most atoms of the reactants are incorporated into the product.

Use of Safer Solvents: The ideal synthesis should minimize or avoid the use of hazardous solvents. semanticscholar.org Research into conducting cyclization and coupling reactions in greener solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is an active area. semanticscholar.orgmdpi.com For example, some cyclizations to form heterocycles can be performed effectively in water. mdpi.com

Designing Safer Chemicals: The synthetic pathway starting from a pre-chlorinated benzene (B151609) derivative is preferable not only for efficiency but also because it avoids a late-stage chlorination step, which might use hazardous reagents like chlorine gas and produce chlorinated byproducts that are difficult to separate and dispose of.

By carefully selecting catalytic methods, designing an atom-economical and convergent route, and considering the environmental impact of solvents and reagents, the synthesis of this compound can be aligned with the sustainable goals of green chemistry.

Development of Sustainable Solvent Systems and Reaction Media

No published studies were found that specifically investigate or develop sustainable solvent systems for the synthesis of this compound. Research on analogous reactions may utilize greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, as an alternative to traditional ethereal solvents like diethyl ether or tetrahydrofuran (THF) fishersci.ca. However, data on the performance of such solvents for the synthesis of this specific compound, including comparative yields or purity, is not documented.

Implementation of Eco-Friendly Catalysis for Enhanced Atom Economy

There is no available research on the implementation of eco-friendly catalysis specifically for the synthesis of this compound. The Grignard reaction, the most probable synthetic route, is stoichiometric and not catalytic with respect to the magnesium metal. While catalytic methods for the formation of C-C bonds exist, their application to the synthesis of this compound has not been reported. Consequently, there are no research findings or data tables to present regarding catalyst efficiency, recyclability, or contribution to the atom economy for this molecule.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectral Assignment and Interpretation

A ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments.

Expected Signals: The spectrum would be expected to show distinct signals for the aromatic protons on the 3-chlorophenyl ring, the methylene (B1212753) protons (CH₂) of the oxolane ring, the single proton on the carbon bearing the hydroxyl group (CH-OH), and the hydroxyl proton (OH) itself.

Chemical Shifts (δ): The aromatic protons would typically appear in the downfield region (around 7.2-7.5 ppm). The protons on the oxolane ring would be more upfield, with the proton alpha to the tertiary alcohol (C3-H) likely appearing around 4.0-4.5 ppm. The other oxolane protons would be expected between 2.0 and 4.0 ppm. The chemical shift of the hydroxyl proton is variable and can be confirmed by D₂O exchange.

Spin-Spin Coupling (J): Coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity of the protons. For instance, the protons on the oxolane ring would show complex splitting patterns due to coupling with each other.

Carbon-13 (¹³C) NMR and Two-Dimensional NMR Techniques for Structural Confirmation

¹³C NMR provides information about the carbon skeleton of the molecule.

Expected Signals: A ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, unless there is symmetry. One would expect to see four signals for the aromatic carbons (due to symmetry in the 3-chlorophenyl group), one for the carbon bearing the chlorine atom, one for the tertiary alcohol carbon (C3), and signals for the remaining three carbons of the oxolane ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of functional groups.

Key Vibrational Modes:

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be characteristic of the hydroxyl group.

C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region would indicate the C-O bonds of the tertiary alcohol and the ether linkage in the oxolane ring.

Aromatic C-H Stretch: Signals would appear above 3000 cm⁻¹.

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene ring.

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, would indicate the carbon-chlorine bond.

Raman spectroscopy would provide complementary information, often showing stronger signals for non-polar bonds like the C=C bonds of the aromatic ring. chemsrc.com

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation of a molecule.

Molecular Ion Peak (M⁺): HRMS would determine the exact mass of the molecule with high precision, allowing for the confirmation of the molecular formula C₁₀H₁₁ClO₂. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Fragmentation Pattern: The molecule would likely undergo fragmentation upon ionization. libretexts.org Common fragmentation pathways for tertiary alcohols include the loss of a water molecule (M-18) and alpha-cleavage (breaking the C-C bonds adjacent to the oxygen-bearing carbon). libretexts.org The fragmentation of the oxolane ring and the loss of the chlorophenyl group would also produce characteristic fragment ions.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure. rsc.org

Intermolecular Interactions: The crystal structure would also reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers ((R) and (S)). Chiroptical techniques are essential for studying these stereoisomers.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and rotation of left and right-circularly polarized light. An enantiomerically pure sample of this compound would be optically active and would produce a characteristic CD and ORD spectrum. A racemic mixture (an equal mix of both enantiomers) would be optically inactive.

Absolute Configuration: By comparing experimental CD spectra with those predicted from quantum chemical calculations, it is often possible to determine the absolute configuration (R or S) of the chiral center.

Reactivity and Mechanistic Investigations of 3 3 Chlorophenyl Oxolan 3 Ol

Reactivity of the Oxolane Ring System

Oxolane, also known as tetrahydrofuran (B95107) (THF), is a five-membered saturated cyclic ether. wikipedia.orgnih.gov Compared to smaller cyclic ethers like oxiranes (three-membered rings) or oxetanes (four-membered rings), the oxolane ring has significantly less ring strain (5.6 kcal/mol vs. 27.3 and 25.5 kcal/mol, respectively). beilstein-journals.org This lower strain means it is considerably more stable and less prone to ring-opening reactions. acs.org

However, under strongly acidic conditions, the ether oxygen can be protonated, making it a good leaving group. A subsequent nucleophilic attack can lead to ring cleavage. For example, reaction with strong acids like HBr or HI can open the ring to form a haloalkanol.

Furthermore, the oxolane ring can participate in rearrangement and ring expansion reactions under specific conditions, such as those mediated by carbenes under photochemical conditions, although these are less common than simple ring-opening. nih.gov The stability of the five-membered ring makes it a common structural motif in many biologically active compounds and a useful synthetic intermediate. nih.govwikipedia.org

Article on "3-(3-Chlorophenyl)oxolan-3-ol" Unproducible Due to Lack of Scientific Data

An in-depth review of available scientific literature and chemical databases has revealed a significant lack of specific research on the chemical compound this compound. Despite extensive searches for data pertaining to its reactivity, mechanistic pathways, and stereochemical properties, no dedicated studies or detailed experimental findings could be located.

The investigation sought to construct a detailed article outlining the chemical behavior of this compound, focusing on several key areas:

Ring-Opening and Ring-Expansion Reactions: No literature was found that specifically describes the conditions under which the oxolane (tetrahydrofuran) ring of this compound opens or expands, or the resulting products.

Functionalization at Other Ring Positions: There is no available research detailing methods for chemical modification of the tetrahydrofuran ring at positions other than the carbon bearing the chlorophenyl and hydroxyl groups.

Detailed Mechanistic Studies: Mechanistic investigations, including computational or experimental studies to elucidate the pathways of any potential transformations of this compound, have not been published in the accessible scientific literature.

Stereochemical Outcomes: Information regarding the stereochemistry of reactions involving this compound, including diastereoselective or enantioselective transformations, is absent from the reviewed sources.

While general principles of the reactivity of tertiary alcohols and ethers are established in organic chemistry, applying these generalities to a specific, unresearched compound like this compound without experimental data would be speculative and scientifically unsound. The presence of the 3-chlorophenyl substituent introduces electronic and steric factors that would uniquely influence the compound's reactivity, necessitating specific studies.

The absence of research on this particular molecule means that a scientifically accurate and detailed article, as initially requested, cannot be generated at this time. The compound may be a novel chemical entity, a synthetic intermediate that has not been subjected to detailed reactivity studies, or the relevant research is not available in publicly accessible databases.

Table of Compounds Mentioned

Computational Chemistry and Theoretical Characterization of 3 3 Chlorophenyl Oxolan 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the theoretical study of molecules. They employ the principles of quantum mechanics to model molecular behavior, providing detailed information about electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. A key application of DFT is geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(3-Chlorophenyl)oxolan-3-ol, this process would typically involve a functional, such as B3LYP, combined with a basis set, like 6-31G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. reddit.cominpressco.comacs.orgresearchgate.net The optimization process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable, low-energy conformation. The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles.

Structural ParameterAtoms InvolvedTypical Calculated Value
Bond LengthC(Aromatic)-Cl~1.75 Å
Bond LengthC(Aromatic)-C(Oxolane)~1.52 Å
Bond LengthC(Oxolane)-OH~1.43 Å
Bond LengthC(Oxolane)-O(Ether)~1.44 Å
Bond AngleCl-C(Aromatic)-C(Aromatic)~119.5°
Bond AngleC(Aromatic)-C(Oxolane)-O(Alcohol)~110.0°

Once the geometry is optimized, molecular orbital (MO) theory can be used to analyze the electronic properties. Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsemanticscholar.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov

ParameterDescriptionTypical Calculated Value
HOMO EnergyHighest Occupied Molecular Orbital~ -6.5 eV
LUMO EnergyLowest Unoccupied Molecular Orbital~ -0.8 eV
HOMO-LUMO GapEnergy difference (LUMO - HOMO)~ 5.7 eV
NBO Charge on ClNatural charge on Chlorine atom~ -0.15 e
NBO Charge on O (Alcohol)Natural charge on alcohol Oxygen~ -0.75 e
NBO Charge on O (Ether)Natural charge on ether Oxygen~ -0.55 e

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the C-C single bond connecting the chlorophenyl ring to the oxolane ring.

To explore this, a Potential Energy Surface (PES) scan is performed. q-chem.comreadthedocs.iouni-muenchen.deresearchgate.net This computational experiment involves systematically changing the dihedral angle of the C(Aromatic)-C(Aromatic)-C(Oxolane)-O(Alcohol) linkage in small increments (e.g., 10-15 degrees). At each step, the dihedral angle is held fixed while the rest of the molecule's geometry is optimized to find the lowest energy for that specific conformation. q-chem.com Plotting the resulting energy against the dihedral angle reveals the molecule's conformational landscape, highlighting low-energy stable conformers (energy minima) and the high-energy rotational barriers (transition states) that separate them.

Dihedral Angle (°)Relative Energy (kcal/mol)Description
03.5Eclipsed Conformation (Transition State)
600.0Gauche Conformation (Stable Minimum)
1204.0Eclipsed Conformation (Transition State)
1800.8Anti Conformation (Local Minimum)

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the theoretical model.

Vibrational spectroscopy (Infrared - IR) can be simulated by calculating the second derivatives of the energy with respect to atomic positions. This yields a set of vibrational frequencies corresponding to the molecule's normal modes. These calculated frequencies are often systematically higher than experimental values and are typically multiplied by a scaling factor to improve agreement. acs.orgarxiv.orgox.ac.uk

Electronic spectroscopy (Ultraviolet-Visible - UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comacs.orgresearchgate.net This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netrsc.org

Predicted Vibrational Frequencies
Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm-1)
O-H StretchAlcohol~3600-3650
C-H StretchAromatic~3050-3100
C-O StretchEther~1100-1150
C-Cl StretchAryl Halide~1050-1090
Predicted Electronic Transitions (UV-Vis)
λmax (nm)Oscillator Strength (f)Major Transition Contribution
~265~0.02π → π* (Aromatic Ring)
~220~0.15π → π* (Aromatic Ring)

Reaction Mechanism Elucidation via Computational Pathways

Computational methods are highly effective for investigating reaction mechanisms. For this compound, a plausible reaction to study is the acid-catalyzed dehydration of its tertiary alcohol. libretexts.orgstudy.com This reaction is expected to proceed via an E1 mechanism. acs.org

A computational study would map the entire reaction pathway by:

Optimizing the structures of the reactant, any intermediates, transition states, and the final product(s).

Confirming transition states by identifying a single imaginary frequency in the vibrational analysis.

Calculating the energies of all species to determine the activation energy for each step. The step with the highest activation energy is the rate-determining step. pitt.edupitt.edu

For this molecule, the mechanism would likely involve protonation of the hydroxyl group, loss of water to form a stable tertiary carbocation intermediate, and subsequent elimination of a proton to form an alkene.

SpeciesDescriptionTypical Relative Energy (kcal/mol)
Reactant ComplexAlcohol + H+0.0
Transition State 1Loss of H2O+15.0
Carbocation IntermediateTertiary carbocation+5.0
Transition State 2Proton abstraction+7.5
Product ComplexAlkene + H3O+-10.0

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's chemical structure with its reactivity or other properties. nih.govresearchgate.netoup.com To conduct a QSRR study involving this compound, one would first define a "training set" of structurally similar molecules (e.g., varying the substituent on the phenyl ring or its position).

For each molecule in the set, a range of "molecular descriptors" would be calculated using computational methods. These descriptors quantify various aspects of the molecule's electronic and steric properties. Statistical methods are then used to create an equation linking these descriptors to an observed property (like reaction rate or biological activity). imist.ma Such models can then be used to predict the reactivity of new, untested compounds. mdpi.com

Molecular DescriptorDescriptionSignificance
LogPOctanol-water partition coefficientRelates to hydrophobicity
Molecular WeightSum of atomic weightsRelates to size
Dipole MomentMeasure of molecular polarityInfluences intermolecular interactions
HOMO/LUMO EnergiesFrontier molecular orbital energiesCorrelates with chemical reactivity and electrophilicity
PolarizabilityEase of distortion of electron cloudRelates to non-covalent interactions
Molecular Surface AreaTotal surface area of the moleculeRelates to steric effects and solvation

Advanced Applications of 3 3 Chlorophenyl Oxolan 3 Ol in Synthetic Chemistry

Precursor to Complex Heterocyclic Compounds and Diverse Chemical Intermediates

Development of Novel Reagents and Catalysts Based on the Oxolane Scaffold

No specific reagents or catalysts derived from the 3-(3-Chlorophenyl)oxolan-3-ol scaffold have been described in the reviewed literature. The development of catalysts often involves incorporating chiral ligands that can coordinate with a metal center. While the oxolane moiety is present in some ligands, there is no indication that this compound itself has been functionalized to create novel catalytic systems. The research on catalysts with aryl-substituted heterocyclic structures is broad, but does not specifically mention this compound.

Future Directions and Emerging Research Prospects for 3 3 Chlorophenyl Oxolan 3 Ol

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on environmental responsibility is driving innovation in the synthesis of molecules like 3-(3-Chlorophenyl)oxolan-3-ol. Future research will increasingly focus on developing "green" synthetic pathways that are more efficient, produce less waste, and utilize less hazardous materials compared to traditional methods.

Key areas of development include:

Catalysis: A shift from stoichiometric reagents to catalytic systems is paramount. Research into novel catalysts, including those based on earth-abundant metals, is expected to yield more sustainable processes. Organocatalysis, which avoids the use of metals altogether, presents another promising avenue for greener synthesis.

Alternative Solvents and Energy Sources: The replacement of volatile organic compounds (VOCs) with benign alternatives like water, supercritical fluids (e.g., CO2), or bio-derived solvents will be a major focus. Additionally, the use of alternative energy sources such as microwave irradiation or sonication can often lead to shorter reaction times, higher yields, and reduced energy consumption.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing. They provide superior control over reaction parameters like temperature and pressure, leading to improved safety, higher yields, and easier scalability. This technology is particularly well-suited for optimizing the synthesis of this compound in a more sustainable and efficient manner.

Sustainable ApproachKey BenefitResearch Focus
Catalysis Waste Reduction & Higher EfficiencyEarth-abundant metal catalysts, organocatalysis
Alternative Solvents Reduced Environmental & Health ImpactWater, supercritical CO2, bio-solvents
Flow Chemistry Enhanced Control, Safety, & ScalabilityMicroreactor technology, process automation

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by bringing predictive power and optimization capabilities to the forefront. For this compound, these technologies can dramatically accelerate the discovery of new synthetic routes and refine existing ones.

Forward-Reaction Prediction: ML models can be trained on vast chemical reaction databases to predict the most likely product of a given set of reactants and conditions. nih.gov This helps chemists evaluate the feasibility of a proposed synthetic step before committing to laborious and resource-intensive lab work. nih.gov

Retrosynthesis Planning: AI algorithms can analyze the structure of a target molecule like this compound and propose multiple viable synthetic pathways by working backward from the final product. mit.edu This computational approach can uncover novel and more efficient routes that may not be apparent to human chemists. nih.gov

Reaction Optimization: AI can be used to create models that predict reaction outcomes, such as yield, based on a variety of parameters (e.g., temperature, catalyst, solvent). rjptonline.org By integrating these models with automated laboratory systems, researchers can create a closed-loop process where the AI designs experiments, a robot executes them, and the results are fed back to the AI to iteratively find the optimal reaction conditions.

Exploration of Supramolecular Chemistry and Self-Assembly Based on the Compound's Unique Structural Features

The specific arrangement of functional groups in this compound makes it an excellent candidate for studies in supramolecular chemistry. The process of self-assembly, where molecules spontaneously organize into larger, ordered structures through non-covalent interactions, could unlock new materials and applications. hw.ac.uk

The key structural features for self-assembly include:

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-donating atoms on adjacent molecules.

π-π Stacking: The aromatic phenyl ring can interact with other aromatic rings through stacking interactions.

Future research will likely involve investigating how these interactions can be harnessed to direct the self-assembly of this compound into well-defined supramolecular architectures like gels, liquid crystals, or co-crystals. nih.govresearchgate.netnih.gov By combining it with other molecules, it may be possible to engineer novel materials with specific, tailored properties for use in fields such as materials science and crystal engineering. nih.gov

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Kinetic Analysis

A deep understanding of how a chemical reaction proceeds is essential for its optimization and control. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) monitoring are becoming indispensable tools for gaining real-time insights into the synthesis of this compound.

Process Analytical Technology (PAT): This involves the use of real-time analytical tools to monitor and control manufacturing processes. Spectroscopic methods like Fourier-transform infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy can be used to track the concentration of reactants, intermediates, and products as the reaction happens.

In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed structural information. By using specialized probes, it is possible to run an NMR experiment directly on a reacting mixture, allowing for the identification of transient intermediates and providing crucial data for elucidating reaction mechanisms. bath.ac.uk

Q & A

Q. What are the recommended synthetic routes for 3-(3-Chlorophenyl)oxolan-3-ol?

Methodological Answer: Synthesis typically involves cyclization of 3-chlorophenyl-substituted precursors with diols or epoxides under acid or base catalysis. For example, a method analogous to the preparation of structurally similar oxolane derivatives (e.g., 3-(prop-2-en-1-yl)oxolan-3-ol) involves reacting 3-chlorophenyl glycidol derivatives with catalytic sulfuric acid to induce ring closure . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Reaction yields and regioselectivity depend on steric and electronic effects of the chlorophenyl group.

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the oxolane ring structure (e.g., δ ~3.5–4.5 ppm for oxolane protons) and chlorophenyl substitution (aromatic protons at δ ~7.0–7.5 ppm). Coupling constants distinguish cis/trans ring conformations.
  • Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]+^+) validate the molecular formula (C9_9H9_9ClO2_2). Fragmentation patterns confirm the chlorophenyl and hydroxyl groups.
  • IR Spectroscopy: O–H stretching (~3200–3500 cm1^{-1}) and C–Cl absorption (~550–750 cm^{-1) are key markers .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to prevent inhalation of vapors.
  • Waste Disposal: Collect in halogenated waste containers and incinerate at licensed facilities.
  • First Aid: For skin contact, wash with soap/water; for ingestion, seek immediate medical attention. Chlorinated phenols (e.g., 3-chlorophenol) exhibit moderate toxicity, necessitating strict adherence to SDS guidelines .

Advanced Research Questions

Q. How does the chlorophenyl substituent influence the compound’s reactivity in electrophilic substitution?

Methodological Answer: The meta-chlorine group acts as a weak electron-withdrawing substituent, directing electrophiles (e.g., nitronium ions) to the ortho/para positions of the phenyl ring. Computational studies (DFT) predict reduced electron density at these positions compared to unsubstituted oxolane derivatives. Experimentally, nitration with HNO3_3/H2_2SO4_4 yields 2-nitro and 4-nitro regioisomers, confirmed by HPLC and 1^1H NMR .

Q. How can solubility challenges in aqueous vs. organic solvents be addressed for this compound?

Methodological Answer: The hydroxyl group confers limited aqueous solubility (~1–5 mg/mL), while the chlorophenyl moiety enhances lipophilicity (logP ~2.5). Solubility can be improved via:

  • Co-solvents: Use DMSO:water (1:1) for biological assays.
  • Derivatization: Acetylation of the hydroxyl group increases organic-phase solubility.
  • Micellar Systems: Employ surfactants like Tween-80 for in vitro studies .

Q. What computational modeling approaches predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to enzymes (e.g., cytochrome P450) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).
  • Pharmacophore Modeling: Identify key interaction sites (hydroxyl, chlorophenyl) using Schrödinger Suite.
  • MD Simulations (GROMACS): Assess stability in lipid bilayers to predict membrane permeability .

Q. How can contradictions in thermodynamic data (e.g., ΔHf_ff​) from different studies be resolved?

Methodological Answer:

  • Validate Purity: Re-analyze samples via HPLC (>98% purity) and DSC (melting point consistency).
  • Cross-Reference Methods: Compare calorimetry (DSC) data with computational results (Gaussian thermochemistry calculations).
  • Standardize Conditions: Ensure measurements are conducted under identical temperature/pressure (e.g., 25°C, 1 atm) .

Q. What is the compound’s role in multicomponent reactions (MCRs) for heterocycle synthesis?

Methodological Answer: The hydroxyl and chlorophenyl groups enable participation in Ugi or Passerini reactions. For example, reacting with aldehydes and isocyanides yields oxazole derivatives. Optimize conditions (e.g., BF3_3-etherate catalysis in THF) to enhance regioselectivity. Monitor reaction progress via TLC (Rf_f ~0.4 in 30% ethyl acetate/hexane) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Methodological Answer:

  • Acidic Conditions (pH <3): Oxolane ring undergoes hydrolysis to form 3-chlorophenyl-1,3-propanediol (confirmed by LC-MS).
  • Basic Conditions (pH >10): Dehydrohalogenation may occur, yielding unsaturated oxolene derivatives.
  • Oxidative Conditions (H2_2O2_2): Chlorophenyl group resists oxidation, but hydroxyl group may form ketones .

Q. What strategies identify the compound’s interactions in biological systems (e.g., protein binding)?

Methodological Answer:

  • SPR Spectroscopy: Immobilize target proteins (e.g., serum albumin) on sensor chips to measure binding affinity (KD_D).
  • Fluorescence Quenching: Monitor tryptophan emission shifts (λex_{ex} = 280 nm) upon compound addition.
  • In Silico Metabolite Prediction (SwissADME): Predict Phase I/II metabolites for toxicity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.